molecular formula C12H24N2O2 B3136210 Tert-butyl (4-amino-1-methylcyclohexyl)carbamate CAS No. 412293-48-2

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Cat. No.: B3136210
CAS No.: 412293-48-2
M. Wt: 228.33 g/mol
InChI Key: NCOAYDYNUYRLJH-UHFFFAOYSA-N
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Description

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is a carbamate-protected cyclohexylamine derivative, widely utilized as an intermediate in pharmaceutical synthesis. Its structure features a tert-butyl carbamate group (-NHCO₂tBu) attached to a cyclohexane ring substituted with an amino (-NH₂) group at the 4-position and a methyl (-CH₃) group at the 1-position. This compound is critical for protecting amine functionalities during multi-step syntheses, particularly in the development of bioactive molecules. Its stereochemical and electronic properties are influenced by the cyclohexane ring’s conformation and substituents, which also dictate its reactivity and stability .

Properties

IUPAC Name

tert-butyl N-(4-amino-1-methylcyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-12(4)7-5-9(13)6-8-12/h9H,5-8,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOAYDYNUYRLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001152038
Record name Carbamic acid, N-(4-amino-1-methylcyclohexyl)-, 1,1-dimethylethyl ester
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Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1254058-26-8
Record name Carbamic acid, N-(4-amino-1-methylcyclohexyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254058-26-8
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Record name Carbamic acid, N-(4-amino-1-methylcyclohexyl)-, 1,1-dimethylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4-amino-1-methylcyclohexyl)carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-amino-1-methylcyclohexyl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-amino-1-methylcyclohexanol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

Pharmaceutical Research Applications

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is primarily utilized in pharmaceutical research due to its potential therapeutic applications. Its biological activity is attributed to the following mechanisms:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, which is crucial for pain management and mood regulation. Studies have indicated that it can interact with receptors involved in pain perception pathways, suggesting its utility in developing analgesics.
  • Therapeutic Potential : Research indicates that this compound has significant effects on various biological pathways. Its ability to modulate neurotransmitter activity positions it as a candidate for treating conditions such as depression and chronic pain .

Medicinal Chemistry

In medicinal chemistry, the compound's structural characteristics make it suitable for drug development. The presence of the carbamate group allows for:

  • Synthesis of Derivatives : The compound can undergo hydrolysis or nucleophilic substitution reactions, leading to derivatives with enhanced pharmacological properties. This versatility is essential for optimizing drug efficacy and safety.
  • Structure-Activity Relationship (SAR) Studies : Understanding how variations in structure affect biological activity is crucial for designing more effective therapeutics. This compound serves as a model compound in SAR studies due to its unique functional groups .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Pain Management : A study demonstrated that derivatives of this compound could effectively reduce pain responses in animal models, highlighting its potential as a new class of analgesics .
  • Mood Regulation : Research indicated that the compound could modulate serotonin levels, suggesting its applicability in treating mood disorders such as anxiety and depression.
  • Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems have shown promise in developing treatments for neurological disorders .

Mechanism of Action

The mechanism of action of tert-butyl (4-amino-1-methylcyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. It can also form stable complexes with metal ions, which can be utilized in catalytic processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Carbamates

The structural diversity among tert-butyl carbamate derivatives arises from variations in substituents on the cyclohexane ring or adjacent functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural Features of Comparable Compounds
Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key References
Tert-butyl (4-amino-1-methylcyclohexyl)carbamate 4-NH₂, 1-CH₃ on cyclohexane C₁₂H₂₄N₂O₂ 228.33
Tert-butyl (1-cyano-4-methylcyclohexyl)(3-hydroxypropyl)carbamate 1-CN, 4-CH₃, 3-hydroxypropyl side chain C₁₇H₂₉N₂O₃ 309.43
Tert-butyl (4-chlorophenethyl)carbamate 4-Cl on phenethyl group C₁₃H₁₈ClNO₂ 255.74
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate 4-OCH₃, methyl linker to carbamate C₁₃H₂₅N₂O₃ 257.35
Tert-butyl((1R,2S,4R)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)carbamate 2-NH₂, 4-(N,N-dimethylcarbamoyl) C₁₅H₂₈N₃O₃ 298.41

Key Observations :

  • Steric Effects : The 3-hydroxypropyl side chain in ’s compound introduces steric hindrance, which may impact reaction kinetics in substitution or coupling reactions .
  • Biological Relevance : The dimethylcarbamoyl group in ’s compound adds hydrogen-bonding capability, making it suitable for targeting enzymes or receptors requiring polar interactions .

Analysis :

  • Stereochemical control in ’s synthesis (e.g., (1S,4S) and (1R,4R) isomers) underscores the importance of chiral resolution techniques, which may also be relevant for the target compound’s enantiomers .

Insights :

  • The amino group in the target compound may necessitate inert storage conditions to prevent oxidation or degradation.

Biological Activity

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₄N₂O₂
  • Molecular Weight : 228.33 g/mol
  • Classification : Carbamate derivative

The compound features a tert-butyl group, an amino group, and a cyclohexane ring, which contribute to its unique structural properties. These structural characteristics enhance its interaction with biological targets, particularly protein kinases involved in cancer pathways.

This compound has been shown to act as both a substrate and an inhibitor in enzymatic reactions. Its interactions with specific molecular targets can modulate enzyme activities and influence various metabolic pathways. The compound's ability to inhibit specific kinases, such as the EML4-ALK fusion protein kinase, positions it as a candidate for therapeutic applications in oncology.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Modulation : The compound can modulate enzyme activity, influencing metabolic pathways critical for cellular functions.
  • Cancer Therapeutics : It has been investigated for its potential as an inhibitor of kinases associated with non-small cell lung cancer, showing promise in targeting aberrant signaling pathways .
  • Neuroprotective Effects : Preliminary studies suggest that it may also have neuroprotective properties, although further research is needed to elucidate these effects fully .

In Vitro Studies

In vitro studies have explored the effects of this compound on various cell lines:

  • Cell Viability : Studies demonstrated that the compound could enhance cell viability in the presence of neurotoxic agents like amyloid beta (Aβ), suggesting potential protective effects against neurodegeneration .
  • Enzymatic Inhibition : The compound showed significant inhibition of specific enzymes involved in cancer pathways, with IC₅₀ values indicating effective concentrations for therapeutic use.

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for understanding the compound's efficacy and safety:

  • Animal Models : Research involving animal models has indicated that the compound may reduce oxidative stress markers and improve cognitive function when administered alongside neurotoxins . However, results have varied based on dosage and administration routes.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
N-(4-Amino-1-methylcyclohexyl)carbamic acidC₁₁H₁₅N₂O₂Lacks the tert-butyl group; more polar
N-(4-Amino-cyclohexyl)carbamic acidC₁₁H₁₅N₂O₂Similar structure but without methyl substitution
Tert-butyl N-(3-amino-1-methylcyclopentyl)carbamateC₁₂H₂₄N₂O₂Variation in cycloalkane structure

This compound stands out due to its unique combination of functional groups that enhance its binding affinity towards targeted kinases while maintaining favorable physicochemical properties for drug development.

Q & A

Basic: What are the standard synthetic routes for tert-butyl (4-amino-1-methylcyclohexyl)carbamate in academic research?

Answer:
The compound is synthesized via multi-step sequences involving:

Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to stabilize amines. For example, Boc₂O is used to protect amines under inert atmospheres in DCM at low temperatures .

Coupling Reactions : Palladium-catalyzed cross-couplings (e.g., Pd₂(dba)₃/BINAP systems) with halogenated pyrimidines or aryl halides in solvents like toluene or THF. Yields are optimized using bases such as LHMDS or NaHCO₃ .

Deprotection : Acidic cleavage of Boc groups (e.g., HCl/MeOH or TFA) to yield free amines. Reaction times and pH are adjusted based on substrate sensitivity .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 8.22 ppm for pyrimidine protons in CDCl₃) confirms regiochemistry and Boc group integrity .
  • Mass Spectrometry (MS) : ESI+ modes verify molecular ions (e.g., m/z 542 [M+H]⁺ for intermediates) .
  • Chromatography : Column chromatography (silica gel, EtOAc/hexane gradients) and HPLC ensure purity (>95%) .

Advanced: How can researchers optimize coupling reaction yields for intermediates like tert-butyl ((4-((2-chloro-5-iodopyrimidin-4-yl)amino)...)carbamate?

Answer:
Optimization strategies include:

  • Catalyst Tuning : Pd₂(dba)₃ (0.05–0.1 eq) with BINAP (0.1 eq) enhances Buchwald-Hartwig couplings .
  • Solvent Selection : Polar aprotic solvents (DMAc, THF) improve solubility of halogenated pyrimidines .
  • Temperature Control : Reactions at 80–100°C for 12–24 h maximize conversion, monitored via TLC .
    Reported yields range from 40–74%, dependent on steric hindrance and halogen reactivity .

Advanced: How to resolve discrepancies in deprotection conditions (HCl/MeOH vs. TFA)?

Answer:
Conflicting reports arise from substrate stability:

  • HCl/MeOH : Suitable for acid-stable amines (3 h, RT, pH 5–6). Yields >80% for linear aliphatic amines .
  • TFA : Required for sterically hindered or electron-rich amines (e.g., aryl derivatives). Kinetic studies show faster deprotection in TFA/DCM (1:1) at 0°C .
    Validate via comparative pH titrations and LC-MS monitoring of byproducts .

Stability: What storage conditions preserve this compound stability?

Answer:

  • Temperature : Store at 2–8°C in amber vials to prevent thermal degradation .
  • Moisture Control : Use desiccants (silica gel) and inert atmospheres (N₂), as Boc groups hydrolyze in humid conditions .
  • Solvent Compatibility : Dissolve in anhydrous MeOH or DCM; avoid DMSO due to oxidative side reactions .

Data Analysis: How to interpret conflicting solubility data in polar vs. non-polar solvents?

Answer:
Discrepancies arise from crystallinity and hydrogen bonding:

  • Polar Solvents : High solubility in MeOH (>50 mg/mL) correlates with H-bond acceptor capacity .
  • Non-Polar Solvents : Poor solubility in hexane (<1 mg/mL) reflects hydrophobic Boc group dominance .
    Validate via Hansen Solubility Parameters (δD, δP, δH) and powder X-ray diffraction (PXRD) to assess polymorphic forms .

Advanced: What strategies mitigate competing side reactions during nitro group reductions?

Answer:

  • Reductant Selection : Fe/NH₄Cl in EtOH selectively reduces nitro to amine groups without over-reduction. Excess Fe (5–10 eq) ensures completion .
  • Temperature Gradients : Reflux (80°C, 12 h) minimizes intermediate accumulation (e.g., hydroxylamines) .
  • Workup : Filtration through Celite® removes metal residues, followed by silica gel chromatography to isolate amines (>90% purity) .

Basic: How to confirm regioselectivity in cyclohexylcarbamate substitutions?

Answer:

  • NOESY NMR : Spatial proximity of methyl groups (δ 1.36 ppm) and Boc carbonyls (δ 168–170 ppm in ¹³C) confirms axial/equatorial isomerism .
  • X-ray Crystallography : Resolves chair conformations of cyclohexyl rings in intermediates (e.g., trans-4-hydroxymethyl derivatives) .

Advanced: Why do some protocols report divergent yields for tert-butyl carbamate cyclizations?

Answer:
Variations stem from:

  • Ring Strain : 6-membered cyclohexyl rings cyclize efficiently (70–85% yields), while 5-membered rings require high-dilution conditions .
  • Catalyst Poisoning : Trace moisture in THF deactivates Pd catalysts; rigorous drying with molecular sieves improves yields by 15–20% .

Stability: How to assess hydrolytic degradation kinetics of tert-butyl carbamates?

Answer:

  • pH-Rate Profiling : Conduct accelerated stability studies (40°C, 75% RH) in buffers (pH 1–10). Boc groups degrade fastest in acidic conditions (t₁/₂ = 2 h at pH 1) .
  • HPLC-MS Tracking : Quantify degradation products (e.g., CO₂ and tert-butanol) using C18 columns and ESI-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl (4-amino-1-methylcyclohexyl)carbamate
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Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

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